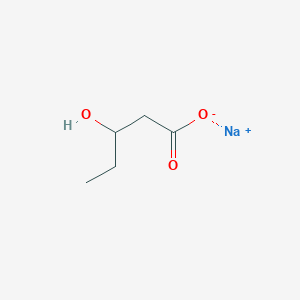
Sodium3-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
CH3CH2CH(OH)CH2COOH+NaOH→CH3CH2CH(OH)CH2COONa+H2O
Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Types of Reactions:
Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ketopentanoate
Reduction: 3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.
Mécanisme D'action
The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.
Comparaison Avec Des Composés Similaires
3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.
3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.
Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C5H9NaO3 |
|---|---|
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
sodium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
YRWWWDCHJALOOB-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


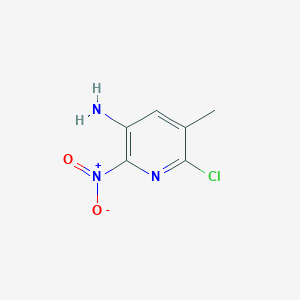
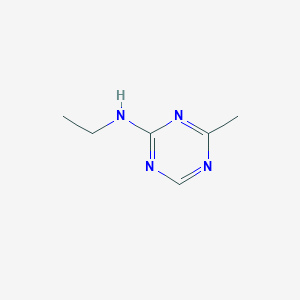
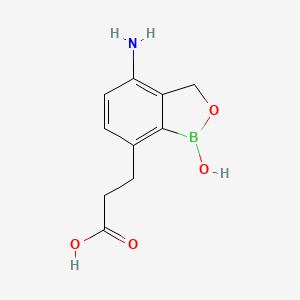
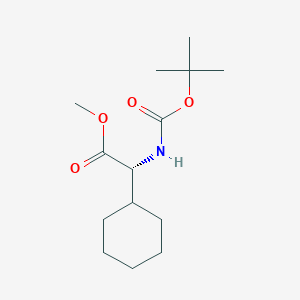
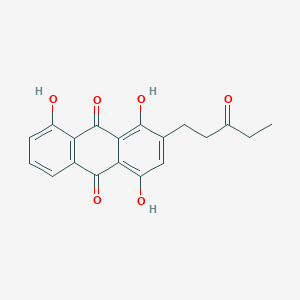
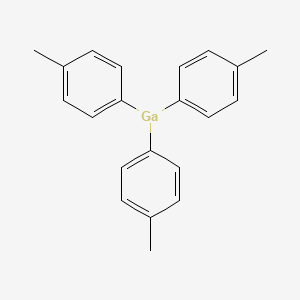

![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
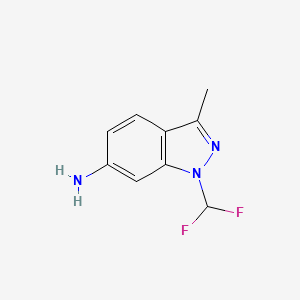


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)


